molecular formula C15H20N6O4 B2876077 2-(2,6-dimethylmorpholino)-N4-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine CAS No. 672340-00-0

2-(2,6-dimethylmorpholino)-N4-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine

Cat. No.: B2876077
CAS No.: 672340-00-0
M. Wt: 348.363
InChI Key: PULLQGCBZHDHNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,6-dimethylmorpholino)-N4-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine: is a synthetic organic compound characterized by its complex structure, which includes a morpholine ring, a furan ring, and a nitropyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethylmorpholino)-N4-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine typically involves multiple steps:

    Formation of the Morpholine Ring: The initial step involves the synthesis of the 2,6-dimethylmorpholine ring. This can be achieved through the reaction of 2,6-dimethylphenol with ethylene oxide in the presence of a base such as sodium hydroxide.

    Synthesis of the Nitropyrimidine Core: The nitropyrimidine core is synthesized by nitration of a pyrimidine derivative. This involves the reaction of pyrimidine with a nitrating agent such as nitric acid in the presence of sulfuric acid.

    Coupling Reactions: The final step involves coupling the morpholine ring and the nitropyrimidine core with the furan-2-ylmethyl group. This can be achieved through a nucleophilic substitution reaction, where the furan-2-ylmethyl group is introduced using a suitable reagent like furan-2-ylmethyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: The nitro group in the nitropyrimidine core can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitro group in the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives of the nitropyrimidine core.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development

Properties

IUPAC Name

2-(2,6-dimethylmorpholin-4-yl)-4-N-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O4/c1-9-7-20(8-10(2)25-9)15-18-13(16)12(21(22)23)14(19-15)17-6-11-4-3-5-24-11/h3-5,9-10H,6-8H2,1-2H3,(H3,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PULLQGCBZHDHNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC(=C(C(=N2)NCC3=CC=CO3)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.